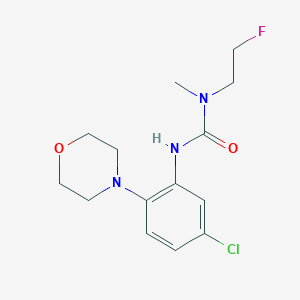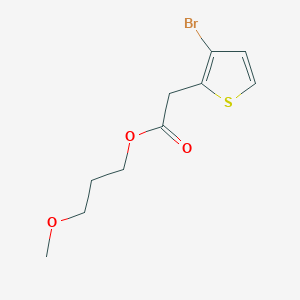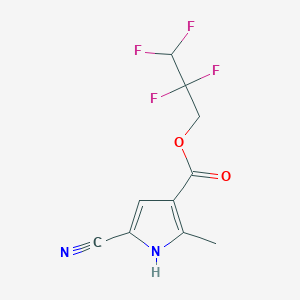
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a morpholine moiety, and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea typically involves multiple steps:
Formation of the Chloro-Substituted Phenyl Intermediate: The starting material, 5-chloro-2-nitroaniline, undergoes a reduction reaction to form 5-chloro-2-aminophenol.
Morpholine Substitution: The aminophenol is then reacted with morpholine under basic conditions to introduce the morpholine group, forming 5-chloro-2-morpholin-4-ylphenol.
Urea Formation: The phenol intermediate is then reacted with 2-fluoroethyl isocyanate in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine and alcohol derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted phenyl compounds on cellular processes. It may serve as a probe to investigate the interaction of similar compounds with biological targets.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity, while the morpholine ring may facilitate its solubility and bioavailability. The urea linkage allows for hydrogen bonding interactions, which can be crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-methylurea: Lacks the fluoroethyl group, which may affect its biological activity and solubility.
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-chloroethyl)-1-methylurea: Substitution of the fluoro group with a chloro group can alter its reactivity and interaction with biological targets.
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-hydroxyethyl)-1-methylurea: The hydroxyethyl group can enhance its solubility but may reduce its binding affinity.
Uniqueness
The presence of both chloro and fluoro groups in 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea makes it unique in terms of its chemical reactivity and potential biological activity. These groups can significantly influence its interaction with molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(5-chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O2/c1-18(5-4-16)14(20)17-12-10-11(15)2-3-13(12)19-6-8-21-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMTUFJNIVTGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCF)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(3-fluoro-4-hydroxybenzoyl)-methylamino]-4-methylpentanoate](/img/structure/B6975650.png)
![Methyl 2-[(2-cyclopropylfuran-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975653.png)
![Methyl 4-methyl-2-[methyl-[2-(4-nitropyrazol-1-yl)acetyl]amino]pentanoate](/img/structure/B6975661.png)
![[5-Chloro-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B6975662.png)
![[(3S,4R)-3,4-difluoropyrrolidin-1-yl]-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6975667.png)
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-pyrazin-2-ylpropan-2-amine](/img/structure/B6975672.png)
![N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B6975673.png)
![N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide](/img/structure/B6975681.png)
![3-methoxy-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]spiro[3.3]heptan-1-amine](/img/structure/B6975683.png)
![N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-3-amine](/img/structure/B6975691.png)


![N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine](/img/structure/B6975715.png)
![1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(oxolan-3-yl)phenyl]urea](/img/structure/B6975733.png)
